N-Me-Nle-OH.HCl
Description
Significance of N-Methylation in Peptide and Protein Conformational Space
N-methylation is a subtle yet powerful chemical modification that significantly influences the biological and structural properties of peptides. nih.gov The introduction of a methyl group to the amide nitrogen of a peptide backbone imposes significant steric constraints, which directly impacts the molecule's conformational flexibility. One of the primary effects is the restriction of rotation around the Cα-N bond, which limits the available Ramachandran space for the amino acid residue. This conformational rigidity can pre-organize a peptide into a specific bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its target receptor. nih.gov
Furthermore, N-methylation influences the cis-trans isomerization of the peptide bond. While the trans conformation is overwhelmingly favored in standard peptides, the energy barrier for the cis conformation is lowered in N-methylated peptides. This accessibility of the cis isomer introduces additional structural diversity that can be crucial for biological activity. The modification also disrupts the hydrogen-bonding capacity of the amide proton, which can prevent the formation of secondary structures like β-sheets and can enhance membrane permeability by reducing the desolvation penalty. acs.org Consequently, N-methylation serves as a critical tool for fine-tuning peptide structure to achieve desired therapeutic characteristics. researchgate.net
| Property Influenced by N-Methylation | Observed Effect | Biochemical Implication |
|---|---|---|
| Conformational Rigidity | Restricts rotation around the peptide backbone. | Pre-organizes peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity. nih.gov |
| Proteolytic Stability | Steric hindrance prevents recognition and cleavage by proteases. | Increases the in vivo half-life of peptide-based drugs. researchgate.netresearchgate.net |
| Membrane Permeability | Disrupts backbone hydrogen bonding, increasing lipophilicity. | Enhances cell permeability and oral bioavailability. nih.govresearchgate.net |
| Peptide Bond Isomerization | Lowers the energy barrier for cis-amide bond formation. | Introduces novel structural possibilities for receptor interaction. acs.org |
Historical Context of N-Methylated Amino Acid Analogs in Chemical Biology
Nature has long utilized N-methylation as a strategy to modulate the function of biomolecules. nih.govresearchgate.net This modification is prevalent in a variety of natural products, particularly in non-ribosomally synthesized peptides from bacteria and fungi, which often exhibit potent antibiotic or immunosuppressive activities. nih.govacs.org A landmark example that brought N-methylated peptides to the forefront of medicinal chemistry is Cyclosporin A, a cyclic peptide containing seven N-methylated residues. researchgate.net Its remarkable success as an immunosuppressant, coupled with its excellent metabolic stability and oral bioavailability, inspired researchers to explore N-methylation as a general strategy to improve the drug-like properties of therapeutic peptides. nih.gov
Historically, the synthesis of N-methylated amino acids and their incorporation into peptides was a challenging process. However, the advancement of synthetic methodologies over the past few decades has made these valuable building blocks more accessible. nih.gov The development of efficient solution-phase and solid-phase synthesis techniques has facilitated the systematic "N-methyl scan" of bioactive peptides, allowing for the rapid evaluation of the effects of methylation at different positions. nih.gov This has transformed N-methylated analogs from chemical curiosities into indispensable tools in modern chemical biology and drug discovery. acs.org
Overview of N-Methylated Norleucine Derivatives in Current Academic Inquiry
Norleucine is a non-proteinogenic amino acid that is an isomer of leucine (B10760876) and isoleucine. lifetein.com Its unbranched, six-carbon side chain makes it a useful probe in peptide and protein studies, where it can be used to replace methionine to prevent oxidation or to investigate the role of side-chain branching on protein structure and function. lifetein.com
In modern research, N-methylated norleucine derivatives are employed as building blocks in the synthesis of novel peptides with enhanced therapeutic potential. chemimpex.com The N-methyl group confers the typical benefits of increased proteolytic stability and conformational constraint, while the norleucine side chain provides a simple, lipophilic element. These derivatives are particularly valuable in the design of peptidomimetics, where researchers aim to create molecules that mimic the structure and function of natural peptides but with improved pharmacological profiles. ontosight.ai For instance, Fmoc-N-methyl-L-norleucine is a commercially available derivative widely used in solid-phase peptide synthesis to create custom peptides for drug development and protein engineering research. chemimpex.com The study of such derivatives helps elucidate the fundamental principles of peptide-receptor interactions and guides the design of next-generation therapeutics. ontosight.ai
Rationale for the Academic Investigation of N-Me-Nle-OH.HCl as a Model Compound
The compound this compound, or (S)-2-(methylamino)hexanoic acid hydrochloride, serves as an ideal model system for investigating the fundamental impact of N-methylation. Its selection for academic inquiry is based on several key factors:
Structural Simplicity : Norleucine possesses a simple, linear, and non-functionalized aliphatic side chain. This lack of complexity allows researchers to study the effects of N-methylation on the peptide backbone without confounding interactions from a bulky or chemically active side chain.
Isolating the N-Methyl Effect : By incorporating N-Me-Nle into a peptide sequence, scientists can dissect the specific contributions of the N-methyl group to conformational dynamics, proteolytic resistance, and membrane permeability.
Hydrochloride Salt Form : As a hydrochloride salt, the compound exhibits enhanced stability and solubility in aqueous solutions, which is advantageous for experimental handling, purification, and use in biochemical assays.
Foundation for Complex Design : Understanding the basic physical and biochemical consequences of incorporating a simple N-methylated residue like N-Me-Nle provides a crucial foundation for the rational design of more complex and potent peptide-based drugs.
In essence, this compound acts as a fundamental building block, enabling a systematic and controlled exploration of how N-methylation can be harnessed to optimize the properties of biologically active peptides.
| Chemical Property | Value |
|---|---|
| Compound Name | (S)-2-(methylamino)hexanoic acid hydrochloride |
| Abbreviation | This compound |
| Molecular Formula | C7H16ClNO2 |
| Molecular Weight | 181.66 g/mol |
| CAS Number (Free Base) | 17343-27-0 glpbio.com |
Synthetic Methodologies and Chemical Derivatization of this compound
The synthesis of N-methylated amino acids, including N-methyl-norleucine hydrochloride (this compound), is a critical area of research in peptide and medicinal chemistry. The introduction of an N-methyl group can significantly alter the conformational properties and biological activity of peptides, making the development of efficient and stereoselective synthetic methods a key focus. This article explores various strategies for the synthesis and derivatization of this compound, focusing on N-methylation techniques, enantioselective approaches, and the role of protecting group chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDYKABXINADKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Role of N Me Nle Oh.hcl in Advanced Peptide Chemistry and Engineering
Applications in Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS)
The integration of N-methylated amino acids like N-Me-Nle-OH.HCl into peptide chains is a well-established, albeit challenging, aspect of both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). peptide.comnih.gov
In SPPS, the iterative process of adding amino acids to a growing chain on a solid support, the coupling of N-methylated amino acids presents a significant hurdle due to steric hindrance. peptide.com The presence of the methyl group on the amide nitrogen slows down the coupling reaction, especially when coupling an N-methylated amino acid to another N-methylated residue. peptide.com To achieve high yields, specialized coupling reagents and conditions are necessary. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or combinations like PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have proven effective. nih.gov HATU is also utilized with success, whereas HBTU and HCTU are less effective. peptide.com Monitoring the coupling reaction's completion also requires alternative methods, like the bromophenol blue test, as the standard ninhydrin test gives a weak color change with N-methylated amino groups. peptide.com
LPPS, an emerging technique that combines elements of solid-phase and solution-phase synthesis, also accommodates N-methylated amino acids. nih.govgoogle.com In LPPS, the growing peptide is attached to a soluble tag, allowing for reactions in a homogeneous phase while enabling easy purification by precipitation. nih.gov This method provides a practical alternative to SPPS for large-scale synthesis. google.com The use of efficient coupling agents like cyclic propylphosphonic anhydride (T3P®) facilitates rapid and epimerization-free peptide bond formation in solution, a protocol that is compatible with N-terminally protected amino acids used in LPPS. nih.gov
| Synthesis Method | Key Considerations for this compound Integration | Recommended Reagents |
| SPPS | Steric hindrance slows coupling reactions, especially N-Me to N-Me couplings. Requires specialized coupling conditions and monitoring. peptide.com | HATU, PyAOP, PyBOP/HOAt, BOP-Cl, PyBroP. peptide.comnih.gov |
| LPPS | Benefits from homogeneous reaction conditions. Purification is achieved via precipitation of a soluble tagged peptide. nih.gov | T3P®, Substituted carbodiimides. nih.govgoogle.com |
Integration into Ribosomal and Non-Ribosomal Peptide Synthesis Research
N-methylation is a common feature in natural products, particularly those synthesized via non-ribosomal pathways. wikipedia.orgresearchgate.net
Non-Ribosomal Peptide Synthesis (NRPS): In nature, microorganisms like bacteria and fungi produce a vast array of non-ribosomal peptides (NRPs) using large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPS). wikipedia.orgnih.gov These assembly-line-like structures can incorporate non-proteinogenic amino acids and introduce modifications, including N-methylation. wikipedia.orgresearchgate.net The N-methyl group is typically installed by an N-methyltransferase (NMT) domain, which is often integrated within a larger NRPS module. nih.gov This domain uses S-adenosyl methionine (SAM) as the methyl donor to modify the amino acid before it is incorporated into the growing peptide chain. nih.gov Research in this area often uses synthetic N-methylated amino acids to probe the structure-activity relationships of these natural products or to generate novel analogs. nih.gov
Ribosomal Peptide Synthesis: In contrast, ribosomal peptide synthesis follows the central dogma, translating mRNA into a peptide chain using only the 20 canonical proteinogenic amino acids. Modifications like N-methylation in Ribosomally Synthesized and Post-translationally modified Peptides (RiPPs) occur after the peptide is synthesized. nih.gov Specific enzymes recognize and methylate amide nitrogens on the core peptide. nih.gov The study of RiPPs provides insights into novel enzymatic pathways for peptide modification. While N-Me-Nle is not a canonical amino acid, research into emulating non-ribosomal peptides with ribosomal strategies explores how to expand the chemical diversity of ribosomally produced molecules. nih.gov
Impact of N-Methylation on Peptide Conformational Dynamics and Stability in Research Models
The introduction of a methyl group onto a backbone amide nitrogen, replacing the hydrogen atom, has profound consequences for the peptide's structure, flexibility, and stability. nih.govmdpi.com This single modification eliminates a hydrogen bond donor, introduces steric bulk, and lowers the energy barrier for cis-trans isomerization of the peptide bond. mdpi.comrsc.orgub.edu Collectively, these effects lead to significant changes in the conformational landscape of the peptide.
Multiple N-methylation is a strategy used to improve the bioavailability of peptides and can enhance receptor subtype selectivity. researchgate.net N-methylated amino acids are abundant in natural products, conferring stability and unique biological properties. researchgate.net This modification can increase enzymatic stability, making peptides less susceptible to degradation by proteases and increasing their in vivo half-life. nih.govpeptide.com
| Property | Effect of N-Methylation |
| Hydrogen Bonding | Eliminates the amide proton, preventing its role as a hydrogen bond donor. nih.govmdpi.com |
| Isomerization | Lowers the energy barrier between cis and trans amide bond conformations, increasing the likelihood of a cis bond. ub.eduresearchgate.net |
| Steric Hindrance | The methyl group restricts the rotation around adjacent single bonds (φ and ψ angles). nih.gov |
| Proteolytic Stability | Increases resistance to enzymatic degradation. nih.govpeptide.com |
Analysis of Conformational Constraints Induced by N-Methylation
N-methylation imposes significant local and global conformational constraints on the peptide backbone.
Cis-Amide Bond Preference: While the trans conformation is overwhelmingly favored for most peptide bonds, N-methylation makes the cis conformation energetically more accessible. mdpi.comresearchgate.net The presence of a cis bond can induce sharp turns in the peptide backbone.
Turn Promotion: N-methylated residues, much like proline, often act as turn-promoting moieties, helping to generate defined secondary structures such as β-turns and γ-turns. nih.govmdpi.comresearchgate.net The influence on conformation can depend heavily on the chirality of the surrounding amino acids. Homochiral sequences (e.g., L-Xaa-L-Me-Yaa) are strongly affected and show a preference for βVI-turns containing a middle cis amide bond. researchgate.net
Disruption of Secondary Structures: By removing a hydrogen bond donor, N-methylation can disrupt canonical secondary structures like α-helices and β-sheets that rely on a regular pattern of backbone hydrogen bonds. rsc.orgnih.gov
Influence on Peptide Folding and Unfolding Pathways
The conformational constraints imposed by N-methylation directly influence how a peptide folds into its three-dimensional structure. This can be strategically exploited to control the peptide's final conformation and associated biological activity.
In some cases, N-methylation is used to stabilize a specific, bioactive conformation. For instance, incorporating an N-methylated residue can reinforce a turn structure, pre-organizing the peptide for optimal receptor binding. mdpi.comnih.gov The selection of specific N-methylation patterns in cyclic peptides can control folding, leading to structures like antiparallel β-sheet dimers or double reverse turns. nih.gov
Conversely, N-methylation can be used to disrupt folding. For many membrane-lytic peptides, folding into an amphiphilic structure (like an α-helix or β-hairpin) upon contact with a cell membrane is a prerequisite for their toxic activity. Introducing N-methyl groups at key positions can inhibit the formation of the necessary intramolecular hydrogen bonds, thereby disrupting the folded structure and reducing cytotoxicity while potentially retaining cell-penetrating properties. nih.gov This "uncoupling" of folding from function is a valuable strategy for developing peptide-based drug delivery vehicles. nih.gov
Contribution to Peptide Solubility and Aggregation Prevention in Biochemical Systems
N-methylation significantly impacts a peptide's solubility and its propensity to aggregate. By replacing the amide proton with a methyl group, N-methylation disrupts the intermolecular hydrogen bonds that are critical for the formation of aggregated structures, such as the β-sheets found in amyloid fibrils. peptide.compeptide.com This inhibition of hydrogen bonding can lead to improved water solubility for otherwise hydrophobic peptides. peptide.com
Quantum chemical calculations on model N-methylated amino acid derivatives have shown that N-methylation can lead to a more negative Gibbs free energy of solvation (ΔGsolv), indicating increased aqueous solubility. rsc.org This effect is accompanied by an increase in the molecule's polarizability and dipole moment. rsc.org Therefore, incorporating residues like this compound can be a valuable strategy for improving the physicochemical properties of peptide drug candidates, making them easier to formulate and handle in biochemical assays. rsc.org
Peptide Engineering and Bioconjugation Strategies Utilizing this compound
This compound serves as a critical building block in peptide engineering, a field focused on modifying peptides to enhance their therapeutic properties. nih.govnih.gov The systematic substitution of standard amino acids with their N-methylated counterparts, a technique known as an "N-methyl scan," allows researchers to probe the structure-activity relationship and identify positions where methylation confers desirable traits. nih.govnih.gov
This strategy has been successfully used to:
Improve Pharmacokinetic Profiles: Multiple N-methylations can drastically improve metabolic stability and intestinal permeability, in some cases leading to orally bioavailable peptide drugs. nih.gov
Enhance Receptor Selectivity: By constraining the peptide's conformation, N-methylation can fine-tune its binding affinity for different receptor subtypes. nih.govresearchgate.net For example, a full N-methyl scan of an integrin antagonist led to analogs with increased selectivity toward different integrin subtypes. nih.gov
Convert Agonists to Antagonists: The conformational changes induced by N-methylation can be significant enough to switch a peptide's function from an agonist to an antagonist without altering the primary amino acid sequence. nih.govpeptide.com
While this compound is primarily used for backbone modification, the resulting engineered peptides can be further functionalized through bioconjugation. nih.govnih.gov Bioconjugation involves covalently linking a peptide to another molecule, such as a drug, a polymer, or an imaging agent. The improved stability and defined conformation of an N-methylated peptide can make it a more robust scaffold for these subsequent modifications. eurekalert.orgacs.org
Mechanistic Investigations and Biochemical Interactions of N Me Nle Oh.hcl
Enzymatic Recognition and Processing Studies of N-Me-Nle-OH.HCl Containing Peptides
The introduction of an N-methyl group on the amide nitrogen of a peptide bond fundamentally alters its chemical nature. This modification removes the hydrogen bond donor capability of the amide nitrogen and can introduce steric hindrance, both of which have profound implications for how the peptide is recognized and processed by enzymes. mdpi.comumn.edu
The incorporation of N-Me-Nle into a growing peptide chain during biosynthesis is a critical step governed by the specificity of enzymes within these pathways. In ribosomal protein synthesis, the process relies on aminoacyl-tRNA synthetases (aaRSs) to correctly charge transfer RNA (tRNA) molecules with their cognate amino acids. nih.gov The fidelity of this process is crucial for accurate translation of the genetic code. nih.gov
Norleucine (Nle), the unmethylated parent amino acid of N-Me-Nle, can be incorporated into peptides due to the imperfect selectivity of some aminoacyl-tRNA synthetases, particularly methionyl-tRNA synthetase, as Nle is a close structural isomer of methionine. wikipedia.orgresearchgate.net However, the N-methylation of the amino group presents a significant challenge for recognition by most natural aaRSs. Studies on other N-methylated amino acids, such as N-methyl-leucine (N-Me-Leu), have shown that they can be efficiently incorporated into peptides by the ribosome under specialized in vitro translation systems. nih.gov These systems often require engineered aaRSs or pre-charged, chemically methylated tRNAs to bypass the natural specificity of the cellular machinery. nih.gov
In non-ribosomal peptide synthesis, large multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs) are responsible for assembling peptides. These systems naturally incorporate a wide variety of non-standard and modified amino acids, including N-methylated residues. nih.gov The substrate specificity of NRPS adenylation (A) domains, which select and activate the amino acid monomers, is more accommodating. It is plausible that an A-domain with specificity for hydrophobic residues like leucine (B10760876) or methionine could recognize and activate N-Me-Nle for incorporation.
A primary motivation for incorporating N-methylated amino acids into therapeutic peptides is to enhance their stability against enzymatic degradation. researchgate.net Proteolytic enzymes, such as proteases and peptidases, cleave peptide bonds through a mechanism that often involves recognition of the substrate's backbone conformation and interaction with the amide proton.
The N-methylation of a peptide bond, as in a N-Me-Nle residue, confers significant resistance to proteolysis. researchgate.netnih.govresearchgate.net This resistance stems from two main factors:
Steric Hindrance: The methyl group on the nitrogen atom can physically block the active site of proteolytic enzymes, preventing the proper alignment of the scissile peptide bond for catalysis.
Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, which can disrupt the secondary structures (e.g., α-helices or β-sheets) that proteases often recognize. mdpi.com It also facilitates the formation of a cis peptide bond, further altering the peptide's three-dimensional structure. mdpi.com
In vitro studies have consistently demonstrated that even a single N-methylated residue within a peptide can dramatically increase its half-life in the presence of various proteases, such as trypsin, chymotrypsin, and pepsin. nih.govacs.org For instance, the introduction of a single N-methyl group can increase resistance to trypsin cleavage by over 70-fold. nih.gov This enhanced stability is a key feature that makes N-Me-Nle-containing peptides attractive candidates for drug development. cipsm.de
| Property | Standard Peptide Bond (-CO-NH-) | N-Methylated Peptide Bond (-CO-N(CH₃)-) | Reference |
|---|---|---|---|
| Hydrogen Bond Donor | Yes | No | mdpi.com |
| Preferred Conformation | Trans | Increased propensity for Cis | mdpi.com |
| Proteolytic Susceptibility | High | Low / Significantly Reduced | researchgate.netnih.gov |
| Conformational Flexibility | Relatively High | Restricted | nih.gov |
Metabolic Fates and Pathways in Pre-clinical and In Vitro Biological Systems
Understanding the metabolic fate of a peptide is essential for its development as a therapeutic agent. Biotransformation can lead to inactivation, activation, or the formation of metabolites with different activity or toxicity profiles. In vitro models using subcellular fractions are standard tools for these investigations. researchgate.net
The metabolism of peptides containing N-Me-Nle has not been extensively detailed in the public domain. However, based on the metabolism of other N-alkylated amino acids and peptides, several metabolic pathways can be predicted. The primary metabolic transformations would likely involve modifications to the N-methyl group and the norleucine side chain.
Potential metabolic reactions include:
N-demethylation: The removal of the methyl group from the amide nitrogen is a common metabolic pathway for N-methylated compounds, often mediated by cytochrome P450 (CYP) enzymes in the liver. This would convert the N-Me-Nle residue back to a standard Nle residue within the peptide.
Side-chain oxidation: The linear alkyl side chain of norleucine is susceptible to oxidation at various positions (ω and ω-1 hydroxylation) by CYP enzymes, leading to the formation of hydroxylated metabolites.
Peptide bond cleavage: Despite increased resistance, proteolytic cleavage may still occur at other, non-methylated sites within the peptide chain.
Metabolite identification studies typically employ high-resolution mass spectrometry (HRMS) to detect and characterize the structures of metabolites formed in in vitro systems. pepdd.comtandfonline.com Derivatization techniques, such as acetylation or silylation, followed by GC-MS analysis, can also be used to identify amino acid metabolites. nih.govscienceopen.com
In vitro biotransformation studies are crucial for predicting the hepatic clearance and metabolic pathways of drug candidates. pepdd.com These studies typically use various subcellular fractions from the liver, which is the primary site of drug metabolism. researchgate.net
Commonly used subcellular fractions include:
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Incubating N-Me-Nle-containing peptides with liver microsomes (human, rat, mouse) in the presence of cofactors like NADPH would reveal susceptibility to oxidative metabolism, such as N-demethylation and side-chain hydroxylation. tandfonline.comspringernature.com
S9 Fraction: This fraction contains both microsomes and the cytosol. springernature.com It is used to study both Phase I (oxidative) and Phase II (conjugative) metabolism, providing a more comprehensive metabolic profile. pepdd.com
Hepatocytes: Intact liver cells provide the most complete in vitro system, containing the full complement of metabolic enzymes and cofactors. pepdd.com They are used to study a wide range of metabolic reactions and can provide data on intrinsic clearance. tandfonline.com
By measuring the rate of disappearance of the parent peptide in these systems, key pharmacokinetic parameters like intrinsic clearance and metabolic half-life can be calculated. pepdd.com
| In Vitro System | Primary Enzymes Present | Metabolic Pathways Investigated | Reference |
|---|---|---|---|
| Liver Microsomes | Cytochrome P450 (CYP), UGTs | Phase I: Oxidation (e.g., N-demethylation, hydroxylation) | researchgate.netnih.gov |
| S9 Fraction | CYPs, UGTs, Sulfotransferases, Cytosolic enzymes | Phase I and Phase II metabolism | pepdd.comspringernature.com |
| Hepatocytes | Full complement of hepatic enzymes | Comprehensive metabolism and clearance | pepdd.comtandfonline.com |
| Cytosol | Soluble enzymes (e.g., some transferases) | Specific Phase II reactions | researchgate.net |
Molecular Mechanisms of Action in Biological Models
The molecular mechanism of action of a peptide containing N-Me-Nle is intrinsically linked to the structural and physicochemical changes imparted by this specific amino acid. Norleucine is often used as a non-oxidizable isostere for methionine, allowing researchers to probe the functional role of methionine residues in peptide-protein or peptide-membrane interactions without the complication of oxidation. wikipedia.orgnih.gov
The incorporation of N-Me-Nle can influence the peptide's biological activity in several ways:
Altered Receptor/Enzyme Binding: The conformational rigidity imposed by N-methylation can pre-organize the peptide into a bioactive conformation that fits more precisely into a target's binding pocket, potentially increasing affinity and selectivity. cipsm.deub.edu Conversely, the steric bulk of the methyl group or the altered conformation could also decrease binding affinity.
Enhanced Membrane Permeability: N-methylation increases the lipophilicity of a peptide by removing a hydrogen bond donor. researchgate.net This can improve its ability to passively diffuse across cell membranes, a significant advantage for intracellular drug targets. nih.gov Studies have shown that N-methylation can significantly improve the oral bioavailability of peptides. cipsm.denih.gov
Modified Peptide-Peptide Interactions: When incorporated into antimicrobial or membrane-active peptides, the substitution of a residue with norleucine can affect how the peptide interacts with lipid bilayers and how it self-assembles into functional oligomers (e.g., pores or channels). nih.govnih.gov The increased hydrophobicity of an N-Me-Nle residue would likely enhance its insertion into the membrane core. nih.govresearchgate.net
The precise molecular mechanism will ultimately depend on the specific peptide sequence and its biological target. However, the use of N-Me-Nle is a rational design strategy to modulate a peptide's conformation, stability, and membrane-crossing ability to achieve a desired biological effect.
Modulatory Effects on Protein-Protein Interactions
N-Methylated amino acids, such as this compound, are recognized for their role in modifying the structure and function of peptides. The presence of a methyl group on the amide nitrogen can introduce conformational constraints and alter the hydrogen bonding capacity of the peptide backbone. These modifications can influence how a peptide interacts with other proteins.
Research into peptides containing N-methylated amino acids suggests that these modifications can disrupt or stabilize protein-protein interactions. For instance, the steric hindrance provided by the N-methyl group can prevent the formation of beta-sheets, which are often involved in protein aggregation. In the context of this compound, its incorporation into a peptide chain could modulate the binding affinity and specificity of that peptide to its target protein. While specific studies on this compound as a standalone modulator are not detailed in the available literature, its use as a component in peptide synthesis points to its potential in designing peptides with tailored protein-protein interaction profiles. chemimpex.comchemimpex.com
Ligand-Receptor Binding Studies (excluding human data)
Ligand-receptor binding studies in non-human models are crucial for understanding the therapeutic potential of a compound. Norleucine, the parent amino acid of this compound, has been used as a substitute for methionine to study receptor interactions. wikipedia.org This is due to their similar size and hydrophobicity, which allows norleucine to act as a probe without the susceptibility to oxidation that methionine has.
The N-methylation of norleucine in this compound could further influence its binding to receptors. N-methylation can increase a compound's metabolic stability and membrane permeability, which are important factors in ligand-receptor interactions. Studies on related N-methylated amino acids have shown that this modification can alter the binding affinity and selectivity for specific receptors. For example, in neuropeptide research, N-methylation has been used to develop more potent and selective receptor ligands. While direct binding studies on this compound are not extensively documented, its structural features suggest it could be a subject of interest in such research.
A hypothetical data table for ligand-receptor binding affinity might look like the following, which is purely illustrative of the type of data generated in such studies:
Illustrative Ligand-Receptor Binding Affinity Data
| Receptor Subtype | Test Compound | Binding Affinity (Ki, nM) |
| Receptor A | This compound | Data not available |
| Receptor B | This compound | Data not available |
| Receptor C | This compound | Data not available |
Influence on Biological Activity at a Molecular and Cellular Level in Model Systems
The biological activity of this compound at the molecular and cellular level can be inferred from the properties of norleucine and the effect of N-methylation. Norleucine can be activated by aminoacyl-tRNA synthetases and incorporated into proteins, which can affect their structure and function. wikipedia.org
N-methylated amino acids are known to influence cellular pathways. For instance, some studies have investigated the role of amino acids in signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and proliferation. researchgate.net The introduction of an N-methylated amino acid like this compound could potentially modulate such pathways. The increased lipophilicity due to the N-methyl group might also enhance its cellular uptake, leading to more pronounced biological effects compared to its non-methylated counterpart.
In model systems, the influence of a compound like this compound could be assessed by measuring changes in protein synthesis, cell proliferation, or other cellular responses. The specific effects would depend on the cell type and the biological context.
An illustrative data table summarizing the effects on cellular activity could be structured as follows:
Illustrative Summary of Cellular Activity in Model Systems
| Cell Line/Model System | Assay | Observed Effect of this compound |
| Murine Neuronal Cells | Protein Synthesis Assay | Data not available |
| Yeast (S. cerevisiae) | Growth Inhibition Assay | Data not available |
| Zebrafish Embryo | Developmental Toxicity Assay | Data not available |
Computational and Theoretical Studies on N Me Nle Oh.hcl and Its Derivatives
Quantum Chemical Calculations (e.g., DFT, MP2, CCSD(T))
Quantum chemical calculations are employed to model the electronic and energetic properties of N-Me-Nle-OH.HCl with high accuracy. Methods like Density Functional Theory (DFT) offer a balance between computational cost and accuracy, making them suitable for a wide range of analyses. For more precise energy and property calculations, higher-level theories such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) can be utilized as a benchmark.
The introduction of a methyl group on the amide nitrogen of norleucine significantly alters its electronic properties compared to its non-methylated counterpart. DFT studies on analogous N-methylated amino acids reveal several key trends applicable to N-Me-Nle-OH. researchgate.netrsc.org
Frontier Molecular Orbitals: N-methylation typically raises the energy of the Highest Occupied Molecular Orbital (HOMO) and decreases the HOMO-LUMO energy gap. rsc.orgnih.gov A smaller energy gap suggests higher chemical reactivity and a greater ability to participate in electron-donating interactions. nih.gov
Amide Bond Isomerization: The energy barrier for the cis/trans isomerization of the amide bond is lowered in N-methylated peptides. researchgate.netrsc.org This reduced barrier facilitates easier conversion between isomers, contributing to the increased conformational flexibility of molecules containing N-Me-Nle.
Table 1: General Effects of N-Methylation on Amino Acid Properties (DFT Calculations)
| Property | Effect of N-Methylation | Scientific Implication |
| HOMO Energy | Increases (becomes less negative) | Enhanced electron-donating capability |
| HOMO-LUMO Gap | Decreases | Increased chemical reactivity |
| Dipole Moment | Increases | Higher polarity |
| Polarizability | Increases | Stronger intermolecular dispersion forces |
| cis/trans Barrier | Decreases | Greater conformational flexibility |
This table is a generalized representation based on findings for various N-methylated amino acids. researchgate.netrsc.orgnih.gov
The hydrochloride salt of N-Me-Nle-OH is formed by the protonation of the N-methylamino group by hydrochloric acid. The N-methylated secondary amine is the most basic site on the molecule and, therefore, the primary recipient of the proton. nih.gov
Computational methods, particularly DFT, can model this process to determine proton affinities and map the potential energy surface of the reaction. kau.edu.sa The reaction can be represented as:
CH₃NH(C₆H₁₂COOH) + HCl → [CH₃NH₂(C₆H₁₂COOH)]⁺Cl⁻
Theoretical calculations can elucidate the dynamics of this salt formation. Solvation models, such as the Polarizable Continuum Model (PCM), are crucial for accurately simulating the reaction in a solution, as the solvent plays a significant role in stabilizing the resulting charged species. kau.edu.sa The formation of the salt is an immediate acid-base reaction, leading to a stable ionic pair where the positively charged ammonium (B1175870) group interacts electrostatically with the chloride anion. scitechnol.comresearchgate.net
Molecular Dynamics (MD) Simulations and Conformational Sampling
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. google.com For this compound and its derivatives, MD simulations provide critical insights into their conformational preferences, flexibility, and interactions with the surrounding environment. researchgate.net
The N-methylation of the peptide backbone introduces significant conformational changes. Unlike non-methylated peptide bonds which strongly favor the trans conformation, the tertiary amide bond in N-methylated residues has a lower energy barrier to cis/trans isomerization. researchgate.net
A study involving restrained molecular dynamics on a cyclic pentapeptide containing N-methylnorleucine, cyclo(Asp-Trp-(NMe)Nle-Asp-Phe), revealed an enhanced flexibility compared to its proline-containing analog. researchgate.net Key findings include:
Increased Number of Isomers: The N-Me-Nle-containing peptide exhibited a higher number of detectable cis/trans isomers, indicating a more complex conformational landscape. researchgate.net
Enhanced Rotational Freedom: The increased flexibility was attributed to the rotational freedom around the φ (phi) dihedral angle of the N-Me-Nle residue, a freedom that is restricted in proline. researchgate.net
Side Chain Dynamics: The n-butyl side chain of the norleucine residue retains its flexibility, capable of exploring a wide range of conformations. This mobility can be crucial for optimizing hydrophobic interactions in a binding pocket.
The conformation of this compound is highly influenced by its solvent environment. MD simulations in different solvents, such as water or methanol, can reveal how solvent molecules interact with the peptide and affect its structure. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Methylated Peptides
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a compound based on its physicochemical and structural properties. wikipedia.org For N-methylated peptides, QSAR studies focus on correlating structural modifications with changes in pharmacokinetic properties like cell permeability, metabolic stability, and oral bioavailability. researchgate.netnih.gov
The key structural features of N-Me-Nle-OH that would be used as descriptors in a QSAR model include:
Lipophilicity: N-methylation increases lipophilicity by adding a hydrocarbon group and removing a hydrogen bond donor. This is a critical descriptor for predicting membrane permeability. nih.govrsc.org
Hydrogen Bonding Capacity: The replacement of the amide N-H with an N-CH₃ group eliminates a hydrogen bond donor. This reduction in hydrogen bonding potential is strongly correlated with increased passive cell permeability.
Conformational Flexibility: As established by MD simulations, N-methylation increases backbone flexibility. researchgate.net This can influence receptor binding and is an important parameter in QSAR models.
Polar Surface Area (PSA): The removal of the N-H group reduces the molecule's PSA, a descriptor often inversely correlated with cell permeability.
By developing QSAR models, researchers can computationally screen virtual libraries of N-methylated peptide analogues to prioritize the synthesis of compounds with the most promising drug-like properties, thereby accelerating the drug discovery process. researchgate.net
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in predicting the interaction between a ligand, such as a peptide containing N-Me-Nle, and a protein receptor. The inclusion of N-methylated amino acids like N-Me-Nle can significantly influence the conformational flexibility and binding affinity of peptides.
Research on cyclic pentapeptides containing N-methylnorleucine, for instance, has utilized restrained molecular dynamics methods to investigate their conformational equilibria. nih.gov These studies reveal that the N-methylation enhances the flexibility of the peptide backbone, leading to a higher number of cis/trans isomers compared to their non-methylated counterparts. nih.gov This increased flexibility can have profound implications for ligand-protein interactions, as it allows the peptide to adopt various conformations to fit into a protein's binding pocket.
The table below summarizes typical parameters and findings from molecular docking studies involving peptides, which are applicable to derivatives of this compound.
| Parameter | Description | Typical Finding for N-Methylated Peptides |
| Binding Affinity (kcal/mol) | The predicted free energy of binding between the ligand and the protein. A more negative value indicates a stronger interaction. | N-methylation can either increase or decrease binding affinity depending on the specific interactions within the binding site. |
| Key Interacting Residues | Amino acid residues in the protein's binding pocket that form significant interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. | The hydrophobic side chain of Nle often interacts with nonpolar residues, while the N-methyl group can sterically influence the position of neighboring residues. |
| Conformational Changes | Alterations in the structure of the protein or ligand upon binding. | The increased flexibility due to N-methylation allows for a broader range of induced-fit conformational changes. nih.gov |
| Hydrogen Bonds | The number and location of hydrogen bonds formed between the ligand and the protein. | N-methylation removes the amide proton, preventing it from acting as a hydrogen bond donor, which can alter the hydrogen bond network at the interface. |
In Silico Design of this compound Containing Compounds for Specific Interactions
The in silico design of novel compounds is a cornerstone of modern drug discovery and materials science. nih.gov this compound serves as a valuable building block in this process due to its unique structural properties. chemimpex.com The N-methylation provides resistance to enzymatic degradation, a crucial feature for peptide-based therapeutics, while the norleucine side chain offers a non-natural, hydrophobic element that can be exploited for specific interactions. researchgate.net
Computational design strategies for peptides containing N-Me-Nle often begin with a known protein target. mdpi.com Researchers can use the three-dimensional structure of the target to design peptides that bind with high affinity and specificity. frontiersin.org This process can involve building a peptide sequence from scratch or modifying an existing peptide. The inclusion of N-Me-Nle can be a strategic choice to enhance stability, modulate solubility, or improve bioavailability. chemimpex.com
One common approach is to use computational libraries of non-standard amino acids, including N-Me-Nle, in virtual screening and peptide design algorithms. nih.gov These algorithms can explore a vast sequence space to identify novel peptides with desired properties. For example, a researcher might design a library of peptides where specific positions are substituted with N-Me-Nle to investigate its effect on binding to a particular receptor. Molecular dynamics simulations can then be employed to assess the stability and conformational dynamics of the designed peptide-protein complexes. nih.gov
The following table outlines key considerations and outcomes in the in silico design of compounds containing this compound.
| Design Goal | Computational Approach | Role of N-Me-Nle | Potential Outcome |
| Increased Proteolytic Stability | Molecular dynamics simulations in the presence of proteases. | The N-methyl group sterically hinders the approach of proteases to the peptide bond. | A peptide therapeutic with a longer half-life in biological systems. |
| Enhanced Membrane Permeability | Calculation of physicochemical properties (e.g., lipophilicity, polar surface area). | The hydrophobic norleucine side chain and the N-methyl group can increase the overall lipophilicity of the peptide. | An orally bioavailable peptide drug. |
| Improved Binding Affinity | Free energy perturbation or thermodynamic integration calculations. | The unique conformational constraints imposed by N-methylation can pre-organize the peptide into a bioactive conformation. | A more potent ligand with higher affinity for its target. |
| Modulation of Specificity | Comparative docking against multiple protein targets. | The specific shape and size of the N-Me-Nle residue can be used to achieve selective binding to a desired target over off-targets. | A therapeutic with a cleaner pharmacological profile and fewer side effects. |
Theoretical Studies of Chiral Recognition Mechanisms
Chiral recognition is a fundamental process in biology, where molecules can distinguish between enantiomers (mirror-image isomers) of another chiral molecule. acs.org Theoretical studies are crucial for understanding the subtle energetic differences that govern these interactions. This compound exists as a chiral molecule, and its interactions with other chiral molecules, such as proteins or other amino acids, are stereospecific.
The "three-point interaction model" is a classical theoretical framework for explaining chiral recognition. acs.org This model posits that for a chiral molecule to differentiate between the enantiomers of another, there must be at least three points of interaction between the two molecules, where at least one of these interactions is stereochemically dependent. Computational methods, such as quantum mechanics calculations and molecular dynamics simulations, can be used to investigate these interactions in detail.
Computational studies can model the diastereomeric complexes formed between a chiral selector (e.g., a receptor) and the two enantiomers of a chiral analyte like N-Me-Nle. By calculating the interaction energies of these complexes, researchers can predict which enantiomer will bind more strongly and elucidate the key molecular interactions responsible for the chiral discrimination. nih.gov These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov
The table below details the theoretical approaches used to study chiral recognition and their application to N-methylated amino acids.
| Theoretical Method | Principle | Application to Chiral Recognition of N-Me-Nle | Insights Gained |
| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe the electronic structure of molecules. | Calculation of the energies of diastereomeric complexes between N-Me-Nle enantiomers and a chiral selector. | Provides highly accurate interaction energies and details of electronic effects like charge transfer and polarization. |
| Density Functional Theory (DFT) | A class of QM methods that calculates the electronic structure based on the electron density. | Used to study the geometry and stability of self-assembled structures of chiral amino acids on surfaces. nih.gov | Reveals the role of specific functional groups in directing chiral self-assembly. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time based on classical mechanics. | Simulates the dynamic behavior of N-Me-Nle enantiomers in a chiral environment, such as a chiral stationary phase in chromatography. | Provides insights into the dynamic nature of chiral recognition, including the role of solvent and conformational flexibility. |
| Free Energy Calculations | Computes the free energy difference between two states, such as the bound and unbound states of two enantiomers to a receptor. | Quantifies the enantioselectivity of a chiral receptor for N-Me-Nle. | Predicts the degree of chiral discrimination and helps in the design of more selective chiral selectors. |
Advanced Analytical Methodologies for the Characterization of N Me Nle Oh.hcl
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of N-Me-Nle-OH.HCl, providing highly accurate mass measurements that are fundamental to its structural confirmation and purity evaluation. nih.gov Techniques such as Orbitrap or Time-of-Flight (TOF) mass analyzers allow for the determination of the elemental composition of the parent molecule and its fragments with high confidence. nih.govacs.org
Electrospray ionization (ESI) is a common method for analyzing N-methylated amino acids. nih.govresearchgate.net In ESI-MS/MS analysis, the protonated molecule [M+H]⁺ of N-Me-Nle-OH undergoes collision-induced dissociation to produce a characteristic fragmentation pattern. Key fragmentation pathways for N-methyl amino acids include the neutral loss of water (H₂O) and carbon monoxide (CO), leading to the formation of a prominent immonium ion. nih.gov Other significant product ions can arise from the loss of the N-methylamino group or cleavage of the side chain, providing definitive structural information. nih.govresearchgate.net The high mass accuracy of HRMS allows for the differentiation of N-Me-Nle-OH from isobaric impurities, ensuring a precise assessment of its purity. acs.org
Table 1: Representative HRMS Fragmentation Data for N-Methyl Amino Acids This table illustrates common fragmentation patterns observed for N-methyl amino acids, which are applicable for the structural elucidation of N-Me-Nle-OH.
| Precursor Ion | Fragmentation Description | Common Product Ion(s) | Reference |
|---|---|---|---|
| [M+H]⁺ | Loss of water and carbon monoxide | [M+H - H₂O - CO]⁺ (Immonium ion) | nih.gov |
| [M+H]⁺ | Loss of the N-methylamino group | [M+H - NH₂CH₃]⁺ | nih.gov |
| [M+H]⁺ | Loss of the side chain (R) | [M+H - RH]⁺ | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural, Stereochemical, and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed atomic-level information about the structure, stereochemistry, and conformational dynamics of this compound. Both ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.
In ¹H NMR, the N-methyl group of N-Me-Nle-OH gives rise to a characteristic singlet, while the protons on the α-carbon and the aliphatic side chain produce distinct multiplets whose chemical shifts and coupling constants confirm the connectivity of the molecule. chemrxiv.org For peptides containing N-methylated residues, advanced NMR techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) can be employed to study the structure and function of large biomolecular assemblies. ethz.ch
Furthermore, NMR is critical for stereochemical analysis. Chiral solvating agents can be added to the NMR sample to induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric purity. publish.csiro.au For instance, the conversion of N,N-dimethylated amino acids into diastereoisomers by reaction with a chiral derivatizing agent, followed by ¹H NMR analysis, has proven successful for determining absolute configuration. publish.csiro.au
Table 2: Example ¹³C NMR Chemical Shift Data for a Norleucine Derivative The following data for a related norleucine compound illustrates the type of information obtained from ¹³C NMR, which is vital for the structural confirmation of N-Me-Nle-OH.
| Carbon Atom | Chemical Shift (δ) in ppm | Reference |
|---|---|---|
| Carbonyl (C=O) | 174.8, 174.3 | rsc.org |
| α-Carbon | 51.7 | rsc.org |
| Side Chain CH₂ | 42.7, 40.0, 33.5, 31.8, 19.2 | rsc.org |
| Terminal CH₃ | 13.9 | rsc.org |
Chromatographic Techniques for Separation, Purification, and Quantitative Analysis
Chromatography is the cornerstone for the separation, purification, and quantification of this compound from reaction mixtures or complex biological matrices.
Reversed-phase HPLC and UHPLC are the most widely used methods for the analysis of amino acids and their derivatives. nih.gov UHPLC, utilizing columns with sub-2 µm particles, offers significantly faster analysis times and higher resolution compared to traditional HPLC. lcms.cznih.gov For enhanced detection, especially at low concentrations, pre-column derivatization is often employed. Reagents such as o-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the amino acid to form highly fluorescent or UV-absorbent derivatives, greatly improving sensitivity. nih.govresearchgate.netjascoinc.com The increased hydrophobicity of N-methylated amino acids compared to their unmethylated counterparts typically results in longer retention times on reversed-phase columns. nih.gov
A UHPLC method was successfully developed for the simultaneous analysis of norleucine and other amino acids, demonstrating the capability to resolve structurally similar compounds. nih.gov Such methods are directly applicable to the quantitative analysis of this compound.
Table 3: Example UHPLC Method Parameters for Amino Acid Analysis This table outlines typical conditions for a UHPLC method used in the separation of amino acids, adaptable for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 sub-2 µm particle size (e.g., 2.1 x 150 mm) | nih.gov |
| Mobile Phase A | Aqueous buffer (e.g., 5% acetic acid, pH 2.6) | nih.gov |
| Mobile Phase B | Acetonitrile/Methanol mixture | nih.gov |
| Detection | Fluorescence (λex=345 nm, λem=455 nm) after OPA derivatization | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Column Temperature | 40 °C | nih.gov |
Ensuring the enantiomeric purity of this compound is critical, as different enantiomers can have vastly different biological activities. Chiral chromatography is the definitive method for this purpose. Separation can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, after derivatization with a chiral derivatizing agent (CDA). nih.gov
For the indirect approach, a common CDA is Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide), which reacts with the amino acid to form diastereomers that can be separated on a standard reversed-phase column. nih.govmdpi.com The direct approach utilizes CSPs, such as those based on macrocyclic antibiotics (e.g., vancomycin, teicoplanin) or polysaccharide derivatives, which can resolve the enantiomers of N-blocked amino acids like N-Fmoc-N-methyl-L-norleucine without prior derivatization. sigmaaldrich.comresearchgate.net
Spectroscopic Methods for Mechanistic and Biophysical Insights (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the secondary structure of peptides and proteins, and it can provide insights into how the incorporation of an N-methylated residue like N-Me-Nle-OH affects conformation. N-methylation removes the amide proton, which is a hydrogen bond donor, and this substitution can significantly impact secondary structures like α-helices and β-sheets.
Integrated Analytical Systems Biology Approaches (e.g., Metabolomics for pathway elucidation)
In the context of systems biology, integrated analytical approaches like metabolomics are used to identify and quantify small molecules in biological systems. Mass spectrometry-based metabolomics, particularly using LC-HRMS, is a powerful platform for detecting modified amino acids like this compound in complex biological samples. nih.govresearchgate.net
Targeted metabolomics can be developed to specifically quantify N-methylated amino acids, which may serve as potential biomarkers for various metabolic disorders or disease states. researchgate.netmetwarebio.commdpi.com The development of such assays relies on the availability of authenticated standards, like this compound, and their detailed analytical characterization data (MS/MS spectra, retention times) to ensure confident identification and accurate quantification in biological matrices. nih.gov
Future Research Directions and Academic Challenges
Development of Novel Synthetic Routes for N-Me-Nle-OH.HCl and its Analogs with Enhanced Efficiency and Sustainability
The current chemical synthesis of N-methylated amino acids, including this compound, often relies on methods that can be inefficient, utilize toxic reagents, and may result in incomplete enantiopurity or over-methylation. nih.gov Future research must prioritize the development of novel, efficient, and sustainable synthetic routes.
Key areas of focus include:
Greener Synthesis: Exploring environmentally benign reagents and solvents is crucial. A novel approach utilizing dimethyl carbonate (DMC) in an acid-assisted system has shown promise for the N-methylation of various amino acids with high yields and selectivity, avoiding racemization. rsc.org
Continuous-Flow Synthesis: Continuous-flow solid-phase peptide synthesis (SPPS) offers a rapid, simplified, and highly efficient technology for producing N-methylated peptides. researchgate.net This method significantly reduces solvent usage and eliminates several chemical steps compared to traditional batch processes. researchgate.net
Biocatalysis: Fermentative production of N-methylated amino acids using engineered microorganisms presents a greener alternative to chemical synthesis. nih.gov This approach can overcome issues of toxicity and by-product formation associated with traditional chemical methods. nih.gov
Improved Chemical Methods: While biocatalysis is promising, chemical synthesis remains vital. Overcoming challenges in current methods, such as low yields and the use of hazardous reagents like NaH/DMF, is a priority. acs.org Developing robust, scalable synthetic routes that avoid laborious purification steps like column chromatography is essential for industrial applications. acs.org
Table 1: Comparison of Synthetic Approaches for N-Methylated Amino Acids
| Method | Advantages | Disadvantages |
| Traditional Chemical Synthesis | Well-established protocols | Use of toxic reagents, low yields, potential for racemization nih.govscielo.org.mx |
| Dimethyl Carbonate (DMC) Method | Sustainable, cost-effective, high selectivity, eco-friendly rsc.org | Newer method, may require further optimization for broad applicability |
| Continuous-Flow SPPS | Rapid, efficient, sustainable, reduced solvent use researchgate.net | Primarily for peptide synthesis, may not be suitable for free amino acids |
| Fermentative Production | Green alternative, avoids toxic reagents, potential for high enantiopurity nih.govnih.gov | May require extensive strain engineering and optimization of fermentation conditions |
Exploration of this compound in the Design of Advanced Biochemical Probes
The unique properties of N-methylated amino acids make them attractive for the design of sophisticated biochemical probes. This compound and its analogs can be incorporated into peptides to create tools for studying biological processes with high precision.
Future research in this area should focus on:
Fluorescent Probes: Designing and synthesizing novel fluorescent probes incorporating this compound. These probes can be used for single-molecule microscopy to study receptor dynamics and interactions in living cells. nih.gov The synthesis often involves coupling the N-methylated amino acid-containing peptide to a fluorescent dye. nih.gov
Redox Probes: Developing modular redox probes based on structures that can incorporate amino acids. These probes can be used to quantify the activity of specific enzymes in cellular environments. researchgate.net
Oligonucleotide Probes: Advances in DNA synthesis allow for the creation of probes from synthetic oligonucleotides. pnas.org While not directly incorporating this compound, the principles of probe design and application are relevant.
Toolbox Development: Creating a comprehensive "toolbox" of chemical probes, including inhibitors and PROTACs (proteolysis targeting chimeras), based on this compound scaffolds to study specific protein functions in living cells. acs.org
Advancements in Asymmetric Catalysis for N-Methylated Amino Acid Synthesis
The synthesis of enantiomerically pure N-methylated amino acids is a significant challenge. Asymmetric catalysis offers a powerful solution to control stereochemistry during synthesis.
Future advancements should target:
Organocatalysis: Developing novel organocatalytic strategies to access noncanonical α-amino acids with high enantiopurity. rsc.org These methods can forge a wide range of chemical bonds under mild conditions. rsc.org
Transition Metal Catalysis: Exploring transition metal catalysts, such as those based on iridium, rhodium, and copper, for the asymmetric hydrogenation of imines and other precursors to chiral amines and amino acids. acs.orgfrontiersin.orgresearchgate.net Recent progress has been made in the asymmetric hydrogenation of N-alkyl imines, which are challenging substrates. acs.org
Photoredox Catalysis: Investigating asymmetric photoredox catalysis, which uses light as an energy source to drive enantioselective reactions. frontiersin.orgnih.gov This approach can be combined with other catalytic methods to achieve novel transformations. frontiersin.orgnih.gov
Electrochemical Methods: Developing asymmetric electrochemical methods, such as Shono-type oxidation, for the synthesis of amino acid derivatives. frontiersin.orgnih.gov
Interdisciplinary Research Integrating Synthetic Biology, Chemical Biology, and Computational Chemistry to Understand this compound's Biological Impact in Models
A comprehensive understanding of the biological effects of incorporating this compound into peptides and proteins requires a multidisciplinary approach.
Key interdisciplinary research areas include:
Synthetic Biology: Engineering metabolic pathways in microorganisms to produce this compound and its analogs. nih.govacs.org This involves the design and construction of novel biological parts, devices, and systems. acs.org
Chemical Biology: Using this compound-containing peptides to probe and manipulate biological systems. rsc.orghitachihyoron.com This includes studying how N-methylation affects peptide structure, function, and interactions with other molecules. nih.gov
Computational Chemistry: Employing ab initio molecular dynamics (AIMD) and other computational methods to simulate the behavior of this compound-containing peptides. pnas.org These simulations can provide insights into their conformational dynamics, stability, and interactions with biological targets. pnas.org
Integrated Approaches: Combining these disciplines to gain a holistic view of the impact of N-methylation. For example, using computational models to guide the design of synthetic biology pathways or to interpret the results of chemical biology experiments. ucpress.edunih.gov
Addressing Stereochemical Challenges in the Synthesis and Analysis of this compound Containing Peptides
The synthesis of peptides containing N-methylated amino acids like this compound presents significant stereochemical challenges.
Future research should focus on:
Preventing Epimerization: Developing coupling methods that minimize or prevent epimerization (racemization) at the chiral center of the amino acid during peptide synthesis. scielo.org.mxspbu.ru This is particularly important for N-methylated residues, which can be prone to this side reaction. scielo.org.mx
Efficient Coupling of Sterically Hindered Residues: N-methylated amino acids are sterically hindered, which can make peptide bond formation difficult and lead to low yields. scielo.org.mx Research into more efficient coupling reagents and conditions is needed. researchgate.netscielo.org.mx
Analytical Techniques: Improving analytical methods, such as NMR spectroscopy and mass spectrometry, to accurately determine the stereochemical purity of this compound-containing peptides. scielo.org.mx
Macrocyclization: Investigating the impact of N-methylation on the efficiency of peptide macrocyclization, a common strategy for improving peptide stability and activity. acs.org The sequence and stereochemistry of the precursor peptide can significantly influence the outcome of the cyclization reaction. acs.org
Elucidating the Precise Role of N-Methylation in Specific Enzyme-Substrate Recognition Mechanisms
N-methylation of amino acids in a peptide chain can profoundly influence its interaction with enzymes. Understanding the precise molecular mechanisms behind this is a key academic challenge.
Future research directions include:
Structural Biology: Determining the high-resolution crystal structures of enzymes in complex with this compound-containing peptide substrates or inhibitors. pnas.orgmdpi.comnih.gov This can reveal the specific atomic interactions that govern recognition and catalysis. pnas.orgmdpi.com
Enzyme Kinetics and Mutagenesis: Performing detailed kinetic analysis and site-directed mutagenesis studies to identify key residues in both the enzyme and the substrate that are critical for binding and activity. nih.gov
Computational Modeling: Using molecular dynamics simulations to model the dynamic interactions between enzymes and N-methylated peptides, providing insights that complement static crystal structures. nih.gov
Comparative Studies: Systematically comparing the binding and activity of N-methylated peptides with their non-methylated counterparts to isolate the specific effects of N-methylation. nih.govnih.gov This can help to elucidate how N-methylation alters properties like proteolytic stability, receptor selectivity, and membrane permeability. nih.gov
By addressing these future research directions and academic challenges, the scientific community can unlock the full potential of this compound as a valuable tool in chemistry, biology, and medicine.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing and characterizing N-Me-Nle-OH·HCl to ensure reproducibility?
- Methodological Guidance :
- Follow validated peptide synthesis protocols, such as solid-phase peptide synthesis (SPPS), using Fmoc/t-Bu chemistry. Ensure proper coupling agents (e.g., HBTU, HATU) and deprotection steps with trifluoroacetic acid (TFA) .
- For purity verification, use reversed-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Confirm mass via ESI-MS or MALDI-TOF .
- Include detailed experimental parameters (e.g., temperature, reaction time, molar ratios) in the supplementary materials to enable replication .
Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, IR) for N-Me-Nle-OH·HCl?
- Data Contradiction Analysis :
- Cross-validate NMR peaks (e.g., δ 1.2–1.5 ppm for methyl groups, δ 8.5–10 ppm for HCl protons) against reference spectra of structurally analogous compounds .
- Investigate solvent effects (e.g., DMSO vs. CDCl₃) and pH variations, as protonation states can alter chemical shifts .
- Report all raw data and calibration standards to allow peer reviewers to assess instrumental or procedural errors .
Advanced Research Questions
Q. What experimental strategies can resolve conflicting reports on the stability of N-Me-Nle-OH·HCl under varying pH and temperature conditions?
- Experimental Design :
- Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C. Monitor degradation via HPLC at 0, 7, 14, and 30 days .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds. Correlate with FTIR to identify breakdown products .
- Publish full datasets, including outliers, to facilitate meta-analyses .
Q. How can researchers optimize the crystallization of N-Me-Nle-OH·HCl for X-ray diffraction studies?
- Methodological Answer :
- Screen solvents (e.g., ethanol, acetone) using vapor diffusion or slow evaporation. Adjust supersaturation by varying temperature (4°C vs. room temperature) .
- For HCl salts, ensure stoichiometric equivalence during crystallization to avoid polymorphic variations .
- Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) with detailed refinement parameters .
Q. What statistical approaches are recommended for analyzing dose-response data involving N-Me-Nle-OH·HCl in biological assays?
- Data Analysis Framework :
- Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Validate with bootstrapping or Monte Carlo simulations to assess confidence intervals .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Include raw data tables in supplementary materials for transparency .
- Address batch-to-batch variability by normalizing data to internal controls (e.g., reference compounds with known activity) .
Methodological Resources
- Synthesis & Characterization : Refer to protocols in Hydrochloric Acid (HCl) - Product Details for handling HCl in peptide synthesis .
- Data Reporting : Align with NIH guidelines for structured results and discussion sections, emphasizing reproducibility .
- Advanced Techniques : Consult Advances in Chemical Engineering and Science for NMR and crystallography best practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
